5-(Chloromethyl)-8-methoxyquinoline
Overview
Description
5-(Chloromethyl)-8-methoxyquinoline is a type of organic compound. It likely contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a chloromethyl (-CH2Cl) group and a methoxy (-OCH3) group .
Synthesis Analysis
While specific synthesis methods for 5-(Chloromethyl)-8-methoxyquinoline are not available, similar compounds such as 5-(Chloromethyl)furfural (CMF) can be produced from biomass-derived carbohydrates . The synthesis typically involves dehydration processes in the presence of a catalyst .Scientific Research Applications
Chemosensor Development
5-Chloro-8-methoxyquinoline has been explored for its utility in the development of chemosensors. Specifically, it was used to append diaza-18-crown-6, creating a compound that selectively responds to Cd²⁺ ions over other tested metal ions through a significant increase in fluorescence. This capability suggests its potential application in measuring Cd²⁺ concentrations in waste effluent streams and food products, highlighting its importance in environmental monitoring and food safety (Prodi et al., 2001).
Anticorrosion Studies
Research has also investigated the anticorrosion performance of 8-hydroxyquinoline derivatives, including those similar in structure to 5-(Chloromethyl)-8-methoxyquinoline, for mild steel in acidic media. These studies reveal the compounds' efficacy as cathodic inhibitors and their significant mixed-type effect at high inhibitor concentrations. The effectiveness of these derivatives in protecting metal surfaces from corrosion, along with their adsorption behaviors, underscores their potential in materials science, specifically for enhancing the longevity and durability of metal components in corrosive environments (Douche et al., 2020).
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-8-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-14-10-5-4-8(7-12)9-3-2-6-13-11(9)10/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCANKHCHNIQBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)CCl)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653276 | |
Record name | 5-(Chloromethyl)-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-8-methoxyquinoline | |
CAS RN |
740797-41-5 | |
Record name | 5-(Chloromethyl)-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.